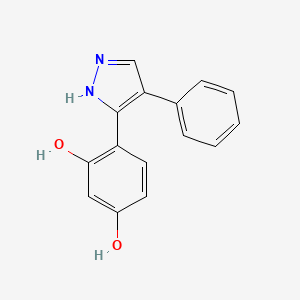
4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies . For instance, one study reported the synthesis and antimicrobial activities of 40 novel 1,3-diphenyl pyrazole derivatives . Another study discussed the synthesis of novel substituted 3- (4- ( (1 .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been analyzed using various techniques such as IR, NMR, and HRMS . For example, one study provided key information in the establishment of structural assignments and predominant configuration, due to conformations in a solvent of novel pyrazole-chalcones .Chemical Reactions Analysis
The chemical reactions of pyrazole derivatives have been studied in various contexts . For instance, one study reported the synthesis and antimicrobial activities of 40 novel 1,3-diphenyl pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been analyzed in various studies . For instance, one study reported the melting point of a related compound .Applications De Recherche Scientifique
- 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol derivatives have been investigated for their antioxidant potential. These compounds scavenge free radicals, protect cells from oxidative damage, and contribute to overall health .
- Researchers have explored the anti-inflammatory effects of this compound. It may inhibit inflammatory pathways, making it a potential candidate for managing inflammatory conditions .
- Some studies suggest that 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol derivatives exhibit antitumor properties. These compounds could play a role in cancer therapy by targeting tumor cells .
- Investigations have highlighted the antiviral activity of this compound. It may interfere with viral replication or entry, making it relevant in the fight against viral infections .
- Although not extensively studied, there are indications that this compound might possess analgesic (pain-relieving) and anxiolytic (anxiety-reducing) properties .
- Researchers have explored hybrid compounds containing diverse pharmacophores. Incorporating the 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol core into such hybrids could lead to novel drugs with multiple therapeutic targets .
Antioxidant Activity
Anti-Inflammatory Properties
Antitumor Activity
Antiviral Potential
Analgesic and Anxiolytic Effects
Hybrid Compound Development
Orientations Futures
Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Propriétés
IUPAC Name |
4-(4-phenyl-1H-pyrazol-5-yl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-11-6-7-12(14(19)8-11)15-13(9-16-17-15)10-4-2-1-3-5-10/h1-9,18-19H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEFWJSSHVZSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



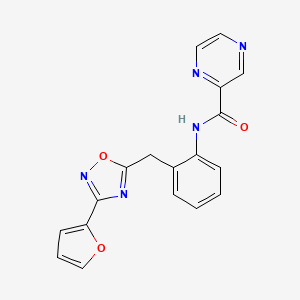
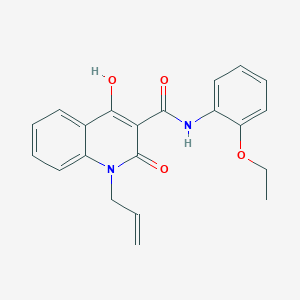
![7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503247.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2503248.png)
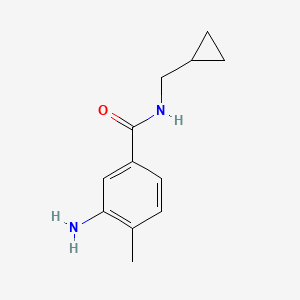
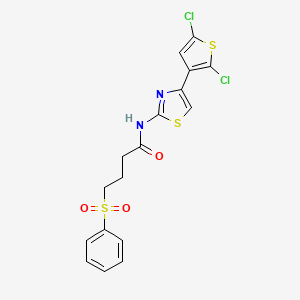
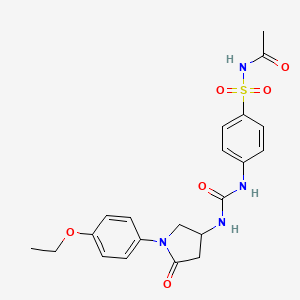
![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B2503254.png)

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)
![2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2503259.png)
